lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate

Palladium-catalyzed cross-coupling Desulfinative coupling Pyridine-2-boronate instability

Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate (CAS 2219374-59-9, molecular formula C₆H₇FLiNO₃S, MW 199.12 g/mol) is a lithium sulfinate salt belonging to the pyridine-2-sulfinate class of nucleophilic coupling reagents. The compound features a pyridine ring substituted with a fluorine atom at position 3, a methoxy group at position 6, and a sulfinate (–SO₂⁻) group at position 2, charge-balanced by a lithium cation.

Molecular Formula C6H5FLiNO3S
Molecular Weight 197.1 g/mol
CAS No. 2219374-59-9
Cat. No. B6604069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate
CAS2219374-59-9
Molecular FormulaC6H5FLiNO3S
Molecular Weight197.1 g/mol
Structural Identifiers
SMILES[Li+].COC1=NC(=C(C=C1)F)S(=O)[O-]
InChIInChI=1S/C6H6FNO3S.Li/c1-11-5-3-2-4(7)6(8-5)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1
InChIKeyYZCCSZPHFCOFPH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) Ion 3-Fluoro-6-Methoxypyridine-2-Sulfinate (CAS 2219374-59-9): A Specialized Heteroaromatic Sulfinate for Palladium-Catalyzed Cross-Coupling


Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate (CAS 2219374-59-9, molecular formula C₆H₇FLiNO₃S, MW 199.12 g/mol) is a lithium sulfinate salt belonging to the pyridine-2-sulfinate class of nucleophilic coupling reagents . The compound features a pyridine ring substituted with a fluorine atom at position 3, a methoxy group at position 6, and a sulfinate (–SO₂⁻) group at position 2, charge-balanced by a lithium cation . Pyridine-2-sulfinates have emerged as stable, readily prepared alternatives to the notoriously unstable pyridine-2-boronates for palladium-catalyzed desulfinative cross-coupling reactions, enabling the construction of 2-arylpyridine scaffolds that are ubiquitous in drug molecules .

Why Pyridine-2-Sulfinate Regioisomers, Counterions, and Boronate Alternatives Cannot Be Interchanged with Lithium(1+) Ion 3-Fluoro-6-Methoxypyridine-2-Sulfinate


Within the pyridine-2-sulfinate family, three structural variables critically determine performance in a given synthetic sequence: (i) the position of fluorine and methoxy substituents on the pyridine ring, which governs electronic character, directing effects, and downstream coupling efficiency ; (ii) the counterion (Li⁺ vs. Na⁺ vs. K⁺), which modulates solubility in organic solvents, hygroscopicity, and transmetalation kinetics ; and (iii) the sulfinate functional group itself, which offers markedly superior stability relative to the corresponding pyridine-2-boronic acid/boronate esters that are plagued by facile protodeboronation and poor preparative accessibility . The 3-fluoro-6-methoxy regioisomeric arrangement of this compound (CAS 2219374-59-9) is structurally distinct from the 3-fluoro-4-methoxy analog (CAS 2193061-24-2) and the 3-fluoro-2-methoxy-4-sulfinate variant (CAS 2155855-44-8), each presenting a unique combination of steric and electronic properties that cannot be assumed equivalent without comparative performance data .

Quantitative Differentiation Evidence for Lithium(1+) Ion 3-Fluoro-6-Methoxypyridine-2-Sulfinate (CAS 2219374-59-9) vs. Closest Analogs


Pyridine-2-Sulfinates vs. Pyridine-2-Boronates: Stability and Cross-Coupling Efficiency in the Willis System

Pyridine-2-sulfinates, including substituted variants such as the 3-fluoro-6-methoxy derivative, provide a cross-coupling process of demonstrated scope and utility that overcomes the well-documented failure of pyridine-2-boronates in Suzuki–Miyaura reactions. An internal Pfizer survey ranked the pyridine-2-boronate coupling problem among the top unmet synthetic needs; fewer than 8% of pyridine-2-boronate examples achieved ≥20% yield . In contrast, the Willis group demonstrated that unsubstituted sodium pyridine-2-sulfinate couples with 4-bromotoluene in 99% yield under optimized conditions (Pd(OAc)₂ 5 mol%, PCy₃ 10 mol%, K₂CO₃, 1,4-dioxane, 150 °C), and the lithium counterion is explicitly a competent substrate . Pyridine-2-sulfinates are described as stable, crystalline solids that are straightforward to prepare, whereas pyridine-2-boronates suffer from difficulty in preparation, poor stability, and low reaction efficiency .

Palladium-catalyzed cross-coupling Desulfinative coupling Pyridine-2-boronate instability

Lithium vs. Sodium Counterion: Solubility and Handling Advantages for Anhydrous Cross-Coupling Protocols

The lithium cation imparts enhanced solubility in polar aprotic organic solvents compared to the corresponding sodium or potassium pyridine-2-sulfinate salts, a property that facilitates handling under rigorously anhydrous conditions required for organometallic cross-coupling . Vendor specifications for lithium pyridine-2-sulfinate report ≥95% purity (HPLC) and a physical form of powder or crystals, consistent with the class description of pyridine sulfinates as stable, non-hygroscopic solids . In contrast, sodium pyridine-2-sulfinate is typically supplied as a powder with ≥95% purity but exhibits higher hygroscopicity and reduced solubility in organic media, which can complicate anhydrous reaction setups .

Counterion effect Lithium sulfinate solubility Anhydrous cross-coupling

Regioisomeric Differentiation: 3-Fluoro-6-Methoxy vs. 3-Fluoro-4-Methoxy Substitution and Downstream Biological Activity

The 3-fluoro-6-methoxypyridine-2-sulfinate scaffold (target compound) provides access to the 3-fluoro-6-methoxypyridin-2-yl moiety, which appears as a critical pharmacophoric fragment in potent TASK-1 and TASK-3 potassium channel inhibitors. Patent US11098063 discloses compounds incorporating the (3-fluoro-6-methoxypyridin-2-yl)methanone group with IC₅₀ values as low as 8.60 nM against TASK-1/TASK-3 channels . The regioisomeric 3-fluoro-4-methoxypyridine-2-sulfinate (CAS 2193061-24-2) and 3-fluoro-2-methoxypyridine-4-sulfinate (CAS 2155855-44-8) would deliver different regioisomeric products upon coupling, which are not interchangeable with the 3-fluoro-6-methoxy motif in the context of the TASK channel SAR explored in these patents .

Regioisomer comparison TASK-1/TASK-3 channel inhibition 3-fluoro-6-methoxypyridine scaffold

Continuous Flow Synthesis Compatibility: Multigram Access to Lithium Heteroaromatic Sulfinates

The Lima et al. (2020) continuous flow methodology enables the synthesis and simple isolation of heteroaryl sulfinates, including lithium sulfinate salts, on a multigram scale—overcoming the classical batch-mode challenges associated with unstable organolithium intermediates . The lithium sulfinate salts prepared by this method were demonstrated to be efficient reaction partners in palladium-catalyzed C(sp²)–C(sp²) cross-coupling to access medicinally relevant bis-heteroaryl motifs, with moderate to good isolated yields . This establishes a scalable, reproducible route to lithium heteroaromatic sulfinates, which is directly applicable to the target 3-fluoro-6-methoxy derivative.

Continuous flow synthesis Heteroaromatic sulfinate scale-up Organolithium intermediate handling

Mechanistic Distinction of Pyridine-2-Sulfinates vs. Carbocyclic Sulfinates in Pd-Catalyzed Desulfinative Coupling

De Gombert et al. (2020) conducted a detailed mechanistic comparison between pyridine-2-sulfinates and carbocyclic (benzene) sulfinates in Pd-catalyzed desulfinative cross-coupling with aryl bromides . For the carbocyclic sulfinate, the aryl bromide oxidative addition complex is the catalyst resting state and transmetalation is turnover-limiting. In contrast, for the pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex formed post-transmetalation is the resting-state intermediate, and loss of SO₂ from this complex is turnover-limiting . This mechanistic divergence means that pyridine-2-sulfinates cannot be substituted by simple benzenesulfinates without fundamentally altering the reaction kinetics and optimal condition set.

Mechanistic differentiation Catalyst resting state Turnover-limiting step

High-Impact Application Scenarios for Lithium(1+) Ion 3-Fluoro-6-Methoxypyridine-2-Sulfinate (CAS 2219374-59-9)


Medicinal Chemistry: Synthesis of TASK-1/TASK-3 Potassium Channel Inhibitors

The 3-fluoro-6-methoxypyridine-2-sulfinate lithium salt serves as the direct nucleophilic coupling partner for installing the (3-fluoro-6-methoxypyridin-2-yl) moiety into TASK channel inhibitor scaffolds via Pd-catalyzed desulfinative cross-coupling. Patent US11098063 demonstrates compounds bearing this exact pyridine fragment with IC₅₀ values of 8.60 nM against TASK-1/TASK-3 channels . The sulfinate route avoids the pyridine-2-boronate instability problem that would otherwise compromise this key coupling step .

Process Chemistry: Scalable Continuous Flow Production of Bis-Heteroaryl Drug Intermediates

The continuous flow methodology of Lima et al. (2020) is directly applicable to the multigram synthesis of lithium 3-fluoro-6-methoxypyridine-2-sulfinate, mitigating the challenges of organolithium intermediate handling in batch mode . The resulting lithium sulfinate salt is a bench-stable, non-hygroscopic coupling partner that can be stockpiled and used on demand for Pd-catalyzed C(sp²)–C(sp²) cross-coupling to deliver medicinally relevant bis-heteroaryl motifs .

Agrochemical Discovery: Fluorinated Pyridine Building Block for Herbicide and Fungicide Scaffolds

Fluorinated pyridine derivatives are privileged scaffolds in agrochemical discovery, with the 3-fluoro-6-methoxy substitution pattern offering a tunable electronic profile distinct from the more common 5-fluoro-2-methoxy or 3-fluoro-4-methoxy regioisomers . The sulfinate group provides a versatile synthetic handle for late-stage diversification via desulfinative cross-coupling, enabling rapid SAR exploration around the pyridine core without the protodeboronation failures associated with boronic acid alternatives .

Ligand Synthesis: Construction of 2,2′-Bipyridine Ligands for Metal Catalysis

The Willis group demonstrated that pyridine-2-sulfinates enable the preparation of 2,2′-linked bipyridines—the most common connection found in bipyridine ligands for metal-mediated catalysis—with broad substrate scope . The 3-fluoro-6-methoxypyridine-2-sulfinate variant can be employed to install electron-donating (6-OMe) and electron-withdrawing (3-F) substituents onto the bipyridine framework, enabling fine-tuning of ligand electronic properties for transition metal catalysis.

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